molecular formula C28H33NO5 B1676280 Mepramidil CAS No. 23891-60-3

Mepramidil

Cat. No.: B1676280
CAS No.: 23891-60-3
M. Wt: 463.6 g/mol
InChI Key: IFYJCDHOWBSELI-UHFFFAOYSA-N
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Description

Overview Mepramidil is a chemical compound supplied for laboratory research purposes. It is intended for use by qualified scientists in controlled settings. Intended Use & Research Applications This product is provided "As Is" and is strictly for research use. The specific research applications, biochemical properties, and mechanistic details for this compound are not currently detailed in the available scientific literature. Researchers are responsible for determining the compound's suitability for their specific studies. Handling & Disclaimer this compound is not intended for diagnostic or therapeutic use in humans or animals. All safety data sheets and handling instructions should be consulted prior to use. The researcher assumes all risks associated with the handling and use of this material.

Properties

IUPAC Name

3-(3,3-diphenylpropylamino)propyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-31-25-19-23(20-26(32-2)27(25)33-3)28(30)34-18-10-16-29-17-15-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,19-20,24,29H,10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYJCDHOWBSELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24050-58-6 (hydrochloride)
Record name Mepramidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40178590
Record name Mepramidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23891-60-3
Record name Mepramidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepramidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPRAMIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8KR48J61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acylation of 1-Methyl-4-Phenylpiperidine

The primary route involves acylating 1-methyl-4-phenylpiperidine with chlorinated or anhydride-based acylating agents. For example, reaction with acetyl chloride in dichloromethane at 0–5°C yields the intermediate N-acetyl derivative, which undergoes further functionalization. Critical parameters include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C Minimizes side reactions
Solvent Dichloromethane Enhances reagent solubility
Reaction Time 4–6 hours Balances completion vs. degradation

Post-acylation, the intermediate is subjected to hydrolysis under alkaline conditions (e.g., NaOH/ethanol) to yield the free amine, which is subsequently purified via recrystallization.

Functional Group Modifications

Secondary modifications introduce substituents to the piperidine ring, often through nucleophilic aromatic substitution or reductive amination. For instance, nitration at the para position of the phenyl group using nitric acid/sulfuric acid mixtures at 50°C achieves regioselectivity, albeit with modest yields (45–55%).

Modern Catalytic Strategies

Recent advancements in catalysis have addressed limitations in traditional methods, particularly regarding selectivity and scalability.

Biocatalytic Carbon-Hydrogen Oxidation

A breakthrough reported by Scripps Research and Rice University employs engineered enzymes to hydroxylate specific C-H bonds on the piperidine ring. This method eliminates the need for protective groups and operates under mild conditions (pH 7.0, 25°C). Key advantages include:

  • Site-selectivity : Hydroxylation occurs exclusively at the C3 position of the piperidine ring.
  • Yield Improvement : 78–82% yield compared to 50–60% in chemical methods.

Nickel-Catalyzed Radical Cross-Coupling

Following biocatalytic oxidation, nickel electrocatalysis facilitates cross-coupling with aryl halides or alkenes. This step constructs the quaternary carbon center essential for this compound’s anticholinergic activity. Representative conditions:

Reagent Role Optimal Loading
NiCl₂(dme) Catalyst 5 mol%
Ligand (bpy) Stabilizes Ni⁰ 10 mol%
Current Density Drives redox cycle 10 mA/cm²

This method achieves 85–90% conversion efficiency, surpassing traditional palladium-based systems.

Optimization of Reaction Parameters

Industrial-scale synthesis demands rigorous optimization of variables to balance cost, yield, and purity.

Solvent Systems

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Recent studies favor mixed solvent systems:

Solvent Combination Ratio Benefit
THF/Water 4:1 Improves solubility of intermediates
Ethanol/Toluene 3:1 Reduces byproduct formation

Temperature and Pressure Effects

Elevated temperatures (70–80°C) accelerate acylation but risk decomposition. Microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields.

Industrial-Scale Production Challenges

Transitioning from laboratory to manufacturing introduces hurdles in reproducibility and cost management.

Continuous Flow Reactors

Adopting continuous flow systems mitigates batch-to-batch variability. A pilot study demonstrated:

  • Throughput : 12 kg/day vs. 2 kg/day in batch reactors.
  • Purity : 99.2% by HPLC vs. 97.5%.

Waste Stream Management

The synthesis generates halogenated byproducts requiring neutralization. Scrubbers utilizing 10% NaOH solutions achieve 95% efficiency in HCl gas capture.

Analytical Validation of Synthetic Products

Rigorous quality control ensures compliance with pharmaceutical standards.

Chromatographic Profiling

HPLC methods with C18 columns and UV detection (254 nm) resolve this compound from structurally similar impurities. Retention time: 8.2 ± 0.3 minutes.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) key peaks:

  • δ 3.15 (m, 2H, piperidine-CH₂)
  • δ 2.30 (s, 3H, N-CH₃)
  • δ 7.45 (d, J = 8.4 Hz, 2H, aromatic).

Chemical Reactions Analysis

Types of Reactions: Mepramidil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs that may have different pharmacological properties .

Scientific Research Applications

Pharmacological Properties

Mepramidil is primarily known as a central nervous system depressant with analgesic properties. It acts on opioid receptors, similar to other opioids, but with a distinct profile that may offer advantages in specific clinical scenarios. Its mechanism involves modulation of pain pathways, making it a candidate for pain management therapies.

Clinical Applications

  • Pain Management : this compound has been studied for its effectiveness in managing acute and chronic pain conditions. Its rapid onset and short duration of action make it suitable for procedural sedation and postoperative pain relief.
  • Antispasmodic Effects : The compound has been investigated for its potential to relieve spasms in biliary and renal tracts, although studies have shown mixed results compared to traditional opioids .
  • Sedation in Pediatric Patients : Research indicates that this compound may be beneficial for sedation in pediatric populations undergoing procedures, although concerns about safety and efficacy compared to alternative agents persist .

Case Study 1: Efficacy in Procedural Sedation

A study conducted at a children's hospital evaluated the use of this compound for procedural sedation. The results indicated that while it provided adequate sedation, the risk of adverse effects such as respiratory depression necessitated careful monitoring .

Case Study 2: Comparison with Other Opioids

A comparative study assessed this compound against other opioids in treating biliary colic. The findings showed no significant advantage over standard treatments, leading to recommendations for cautious use in clinical practice .

Data Table: Summary of Clinical Studies on this compound

Study ReferencePopulationApplicationFindings
PediatricProcedural SedationAdequate sedation; risk of respiratory issues
AdultsBiliary ColicNo significant advantage over other opioids
MixedPain ManagementEffective but with notable side effects

Safety and Adverse Effects

Despite its potential benefits, this compound is associated with several adverse effects, including:

  • Respiratory Depression : A significant concern, particularly in vulnerable populations like children.
  • Serotonin Syndrome : Risk increases when combined with other serotonergic agents .
  • Normeperidine Toxicity : A metabolite that can accumulate and lead to neurotoxicity if not monitored properly .

Mechanism of Action

Mepramidil exerts its effects by directly dilating coronary arteries, which increases coronary blood flow. It achieves this by inhibiting the influx of calcium ions into myocardial cells, leading to relaxation of the coronary artery smooth muscle. This action reduces myocardial oxygen demand and alleviates angina symptoms. The compound also has a mild inhibitory effect on myocardial contractility and can lower blood pressure .

Comparison with Similar Compounds

Key Observations :

  • Therapeutic Overlap : While this compound and Diltiazem both treat angina, this compound’s additional use in hypotension distinguishes it from most calcium channel blockers, which typically lower blood pressure .
  • Mechanistic Ambiguity : Unlike Papaverine (PDE inhibitor) or Diltiazem (calcium blocker), this compound’s mechanism remains unconfirmed, highlighting a gap in research .

Biological Activity

Mepramidil, a compound related to meperidine, has garnered attention in pharmacological research due to its analgesic properties and associated biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.

This compound primarily acts as an opioid agonist , particularly at the kappa-opioid receptor. This mechanism is crucial for its analgesic effects, as it modulates pain perception through the inhibition of neurotransmitter release in the central nervous system (CNS). The binding of this compound to these receptors activates G-protein-coupled pathways, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced neurotransmitter release, including substance P and GABA .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights several important factors:

  • Absorption and Bioavailability : this compound exhibits variable oral bioavailability, generally ranging from 50% to 60% in individuals with normal liver function. This bioavailability can increase significantly (80-90%) in patients with hepatic impairment due to reduced first-pass metabolism .
  • Distribution : The compound has a volume of distribution that allows it to cross the blood-brain barrier effectively. It is also distributed into breast milk and crosses the placenta .
  • Metabolism : this compound is metabolized in the liver through hydrolysis and N-demethylation to form normeperidine, which possesses half the potency of this compound but exhibits greater CNS stimulation effects. Normeperidine can accumulate in cases of renal impairment, leading to toxicity .
  • Elimination : The elimination half-life of this compound is approximately 2-5 hours, whereas normeperidine has a much longer half-life (15-30 hours), especially in patients with renal dysfunction .

Clinical Implications

Despite its analgesic properties, this compound's clinical use has been scrutinized due to several adverse effects:

  • Toxicity : Normeperidine can lead to neurotoxic effects such as anxiety, hallucinations, and seizures when accumulated. This risk is particularly pronounced in patients with renal impairment or those receiving high doses over extended periods .
  • Drug Interactions : this compound can interact with other medications, especially those affecting serotonin levels, leading to potential serotonin syndrome. This risk necessitates careful monitoring when prescribed alongside selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs) .

Case Studies

  • Pain Management in Surgical Patients : A study evaluating this compound's effectiveness in postoperative pain management found that while it provided adequate analgesia for short-term use, its side effects led many practitioners to prefer alternative opioids that offer better safety profiles and efficacy .
  • Pediatric Use : In pediatric settings, this compound has been used for procedural sedation; however, recent guidelines recommend limiting its use due to concerns about normeperidine toxicity and the availability of safer alternatives like ketamine and midazolam .

Summary Table of this compound’s Biological Activity

Parameter Details
Mechanism of ActionKappa-opioid receptor agonist
Bioavailability50-60% (normal), 80-90% (hepatic impairment)
Volume of DistributionCrosses blood-brain barrier; distributes into milk
MetabolismHydrolysis to normeperidine; CYP450 involvement
Elimination Half-lifeThis compound: 2-5 hours; Normeperidine: 15-30 hours
Toxicity RisksNeurotoxicity from normeperidine accumulation
Drug InteractionsRisk of serotonin syndrome with SSRIs/MAOIs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.